3-(Chloromethyl)-3,5-dimethyloctane
Description
3-(Chloromethyl)-3,5-dimethyloctane is a branched aliphatic hydrocarbon featuring a chloromethyl (-CH2Cl) group at the 3-position and two methyl (-CH3) groups at the 3- and 5-positions of an octane backbone. This compound belongs to the class of halogenated alkanes, where the presence of chlorine significantly influences its reactivity, polarity, and physicochemical properties. For instance, chloromethyl groups are known to enhance electrophilic reactivity, making such compounds useful intermediates in organic synthesis .
Properties
Molecular Formula |
C11H23Cl |
|---|---|
Molecular Weight |
190.75 g/mol |
IUPAC Name |
3-(chloromethyl)-3,5-dimethyloctane |
InChI |
InChI=1S/C11H23Cl/c1-5-7-10(3)8-11(4,6-2)9-12/h10H,5-9H2,1-4H3 |
InChI Key |
CXPCTIMTTJNSAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(CC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3,5-dimethyloctane typically involves the chloromethylation of 3,5-dimethyloctane. This can be achieved through a Friedel-Crafts alkylation reaction, where 3,5-dimethyloctane is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of 3-(Chloromethyl)-3,5-dimethyloctane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of chloromethyl methyl ether and a suitable catalyst in a controlled environment allows for the large-scale production of this compound. Post-reaction purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3,5-dimethyloctane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Amines, ethers, or thioethers.
Oxidation: Alcohols or carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-3,5-dimethyloctane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the modification of polymers to introduce chloromethyl groups, which can further react to form functionalized materials.
Pharmaceuticals: It is explored as a building block in the synthesis of potential drug candidates.
Industrial Chemistry: The compound is used in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3,5-dimethyloctane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the chloromethyl group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 3,5-Dimethyloctane : Lacks the chloromethyl group, resulting in lower polarity, boiling point, and chemical reactivity.
- 1-(Chloromethyl)-3,5-dimethylbenzene : An aromatic analog with a chloromethyl group on a benzene ring, exhibiting distinct electronic and steric properties due to aromatic conjugation .
- Bis(chloromethyl)ether (BCME) : A highly toxic chlorinated ether, structurally dissimilar but relevant for understanding chloromethyl group toxicity .
Physicochemical Properties
A comparison of critical properties (extrapolated from and related analogs):
*Estimated based on branched alkane and chloromethyl group contributions.
Spectroscopic Data
- 1H NMR : For 1-(chloromethyl)-3,5-dimethylbenzene, the chloromethyl proton resonance appears at 4.15 ppm (singlet), while aromatic protons resonate at 6.68–6.75 ppm. In contrast, 3-(Chloromethyl)-3,5-dimethyloctane would exhibit upfield shifts for aliphatic CH2Cl (~3.5–4.0 ppm) and methyl groups (~0.8–1.5 ppm) .
- 13C NMR : The chloromethyl carbon in aromatic analogs appears at ~46.97 ppm, whereas aliphatic analogs may show slight downfield shifts (~50–55 ppm) due to reduced electron withdrawal .
Biological Activity
3-(Chloromethyl)-3,5-dimethyloctane is a chlorinated hydrocarbon that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its biological activity is of particular interest due to its potential applications in pharmaceutical synthesis and as an insecticide. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
3-(Chloromethyl)-3,5-dimethyloctane is characterized by its chloromethyl group, which enhances its reactivity towards nucleophiles. This property is crucial for its potential applications in organic synthesis and biological interactions. The compound can be synthesized via chloromethylation processes that modify aromatic compounds, making it a valuable intermediate in chemical manufacturing .
Biological Activity Overview
The biological activity of 3-(Chloromethyl)-3,5-dimethyloctane can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The chloromethyl group may contribute to this effect by interacting with microbial cell membranes or enzymes .
- Insecticidal Potential : The compound's structural features indicate potential efficacy as an insecticide. Research into related compounds has shown that chlorinated hydrocarbons can disrupt the nervous systems of insects, leading to mortality .
- Pharmaceutical Applications : As an intermediate in drug synthesis, 3-(Chloromethyl)-3,5-dimethyloctane may be utilized to create biologically active molecules with therapeutic effects. Its ability to form covalent bonds with biological macromolecules enhances its utility in medicinal chemistry .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Insecticidal | Potential larvicidal activity against Aedes aegypti | |
| Pharmaceutical Use | Intermediate for drug synthesis |
Case Study 1: Insecticidal Activity
A study investigating the insecticidal properties of chlorinated hydrocarbons found that compounds similar to 3-(Chloromethyl)-3,5-dimethyloctane exhibited significant larvicidal activity against Aedes aegypti. The study reported LC50 values indicating effective concentrations for controlling mosquito populations, which are vectors for diseases such as dengue and Zika virus. The results highlighted the importance of the chloromethyl group in enhancing biological activity .
Case Study 2: Antimicrobial Effects
Research focusing on antimicrobial properties revealed that chlorinated compounds can inhibit the growth of various bacteria. In vitro assays demonstrated that 3-(Chloromethyl)-3,5-dimethyloctane could disrupt bacterial cell membranes, leading to cell lysis. This mechanism suggests potential applications in developing new antimicrobial agents .
Research Findings
Recent studies have emphasized the need for further investigation into the safety and efficacy of 3-(Chloromethyl)-3,5-dimethyloctane. While initial findings suggest promising biological activities, comprehensive toxicological assessments are necessary to evaluate its suitability for pharmaceutical or agricultural applications.
- Toxicity Studies : Ongoing research is assessing the cytotoxic effects of related compounds on mammalian cells to ensure safety in potential applications .
- Mechanism of Action : Understanding how 3-(Chloromethyl)-3,5-dimethyloctane interacts at the molecular level with biological targets will be crucial for optimizing its use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
